molecular formula C11H14N2O3 B14710211 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine CAS No. 23898-62-6

2-Tert-butyl-3-(3-nitrophenyl)oxaziridine

Katalognummer: B14710211
CAS-Nummer: 23898-62-6
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: PTNIZSZGESKZEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-3-(3-nitrophenyl)oxaziridine is a chemical compound with the molecular formula C11H14N2O3. It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. Oxaziridines are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine typically involves the reaction of tert-butylamine with 3-nitrobenzaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of an imine intermediate, which is then oxidized to form the oxaziridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-3-(3-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-3-(3-nitrophenyl)oxaziridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to various substrates. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The compound can act as an electrophilic oxygen or nitrogen donor, facilitating various oxidation and amination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Tert-butyl-3-(4-nitrophenyl)oxaziridine
  • 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine
  • 2-Tert-butyl-3-(4-methylphenyl)oxaziridine

Uniqueness

2-Tert-butyl-3-(3-nitrophenyl)oxaziridine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in various chemical reactions. The presence of the nitro group at the 3-position enhances its electrophilic nature, making it a more effective oxidizing and nitrogen transfer agent compared to its analogs.

Eigenschaften

CAS-Nummer

23898-62-6

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-tert-butyl-3-(3-nitrophenyl)oxaziridine

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(16-12)8-5-4-6-9(7-8)13(14)15/h4-7,10H,1-3H3

InChI-Schlüssel

PTNIZSZGESKZEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.